molecular formula C20H18O4S2 B14438520 1,1'-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) CAS No. 75354-81-3

1,1'-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene)

Cat. No.: B14438520
CAS No.: 75354-81-3
M. Wt: 386.5 g/mol
InChI Key: URIRKIHHVMZTIL-UHFFFAOYSA-N
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Description

1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is a complex organic compound characterized by the presence of a hexa-2,4-diyne backbone with disulfonyl groups and 4-methylbenzene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) typically involves the reaction of diacetylene with formaldehyde in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . This method ensures the formation of the desired hexa-2,4-diyne backbone with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfides or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, potentially affecting biological processes or material properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is unique due to its disulfonyl groups and 4-methylbenzene substituents, which confer distinct chemical and physical properties. These features make it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

75354-81-3

Molecular Formula

C20H18O4S2

Molecular Weight

386.5 g/mol

IUPAC Name

1-methyl-4-[6-(4-methylphenyl)sulfonylhexa-2,4-diynylsulfonyl]benzene

InChI

InChI=1S/C20H18O4S2/c1-17-7-11-19(12-8-17)25(21,22)15-5-3-4-6-16-26(23,24)20-13-9-18(2)10-14-20/h7-14H,15-16H2,1-2H3

InChI Key

URIRKIHHVMZTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC#CC#CCS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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